N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
Description
N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is an oxalamide derivative featuring a cyclopropyl group at the N1-position and a 3-(2-phenylmorpholino)propyl chain at the N2-position. The oxalamide (N,N'-disubstituted oxalic acid diamide) scaffold is known for its versatility in medicinal chemistry due to its hydrogen-bonding capacity and structural rigidity, which can enhance target binding and metabolic stability .
Properties
IUPAC Name |
N'-cyclopropyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(18(23)20-15-7-8-15)19-9-4-10-21-11-12-24-16(13-21)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFNNRKRYHJJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N1 and N2 Positions
N1-(3-chloro-4-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Key Differences : The N1 position is substituted with a 3-chloro-4-methoxyphenyl group instead of cyclopropyl.
- The bulkier aryl substituent may reduce metabolic stability compared to the compact cyclopropyl group .
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10)
- Key Differences : The N2 chain includes a piperazine ring with 2,3-dichlorophenyl and pyrazole substituents.
- Implications: Piperazine’s conformational flexibility may improve binding to G-protein-coupled receptors (GPCRs), whereas the rigid morpholino ring in the target compound could favor selectivity for specific conformations.
N-(3-(2,6-dibromo-4-(2-formamidoethyl)phenoxy)propyl)oxalamide (Compound 5)
- Key Differences: Contains a dibrominated phenoxypropyl chain and a formamide group.
- Implications :
Structural and Functional Comparisons
Table 1: Key Structural Features and Hypothesized Effects
Biological Activity
N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its role as an inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the immune response and inflammation. The inhibition of this pathway can lead to reduced inflammation and has potential therapeutic implications for various diseases, including autoimmune disorders and cancer.
Interaction with Molecular Targets
The cyclopropyl group enhances the compound's structural rigidity, improving its binding affinity to target proteins. The phenylmorpholino segment allows for hydrogen bonding and hydrophobic interactions with the target sites, which is critical for its inhibitory activity.
Biological Activity Studies
Recent studies have evaluated the compound's biological effects through various assays:
- Inflammation Models : In vitro studies demonstrated that this compound significantly reduces IL-1β secretion in macrophages stimulated by lipopolysaccharides (LPS), indicating effective inhibition of the NLRP3 inflammasome.
- Cytotoxicity Assays : The compound exhibited low cytotoxicity in several cell lines, suggesting a favorable safety profile for further development as a therapeutic agent.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| NLRP3 Inflammasome Inhibition | Significant reduction in IL-1β | |
| Cytotoxicity | Low cytotoxicity across cell lines | |
| Anti-inflammatory Properties | Decreased inflammatory markers |
Case Study 1: Anti-inflammatory Effects
In a study involving animal models of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and inflammation markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
Case Study 2: Cancer Research
Another investigation focused on the compound's potential in cancer therapy. It was observed that the compound inhibited tumor growth in xenograft models by modulating inflammatory pathways related to tumor progression. This suggests its dual role as an anti-inflammatory and anti-cancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
